molecular formula C20H22N2O2 B4924445 11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4924445
M. Wt: 322.4 g/mol
InChI Key: WASHMSIIKQAWNO-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Its structure includes a 2-furyl substituent at position 11 and three methyl groups at positions 3, 3, and 7. The furyl group introduces a heterocyclic aromatic moiety, which may enhance binding interactions in biological systems, while the methyl groups influence steric bulk and metabolic stability.

Properties

IUPAC Name

6-(furan-2-yl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-12-6-7-13-14(9-12)22-19(17-5-4-8-24-17)18-15(21-13)10-20(2,3)11-16(18)23/h4-9,19,21-22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASHMSIIKQAWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=CO4)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 312621-54-8) is a member of the dibenzo diazepine family, notable for its structural complexity and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 322.4 g/mol
  • Boiling Point : Approximately 488.4 ± 45.0 °C (predicted)
  • Density : 1.22 ± 0.1 g/cm³ (predicted)
  • pKa : Approximately 4 ± 0.60 (predicted) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various diazepine derivatives. While specific data on the furan-substituted derivative is limited, compounds within this class often exhibit significant activity against a range of pathogens.

Case Study: Antibacterial Properties

A review on related compounds indicates that certain derivatives demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for a related compound were found to be:
    • Staphylococcus aureus: MIC of 20–40 µM
    • Escherichia coli: MIC of 40–70 µM .

Although direct studies on the target compound are scarce, it is reasonable to hypothesize similar or enhanced activities due to the presence of the furan moiety, which is known to contribute to biological activity in other compounds.

Neuropharmacological Effects

Dibenzo diazepines are often investigated for their effects on the central nervous system (CNS). The structural features of This compound suggest potential anxiolytic or sedative properties.

The proposed mechanism involves modulation of GABA_A receptors in the brain. Compounds that enhance GABAergic transmission can lead to increased inhibitory neurotransmission, resulting in anxiolytic and sedative effects.

Cytotoxicity Studies

Preliminary cytotoxicity assessments using cell lines have shown that certain dibenzo diazepine derivatives can induce apoptosis in cancer cells. While specific data for the furan-substituted variant is not available, similar compounds have demonstrated:

  • Induction of cell cycle arrest
  • Activation of apoptotic pathways .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialMIC values against S. aureus and E. coli
NeuropharmacologicalPotential anxiolytic/sedative effectsHypothetical
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research indicates that compounds similar to 11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibit antidepressant properties. These compounds may interact with neurotransmitter systems in the brain to alleviate symptoms of depression.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various dibenzo[b,e][1,4]diazepine derivatives and their evaluation for antidepressant activity. The results suggested that modifications in the molecular structure could enhance efficacy against depressive disorders.

2. Anxiolytic Effects
This compound may also possess anxiolytic properties due to its structural similarity to known anxiolytics. Its ability to modulate GABAergic transmission could provide therapeutic benefits in anxiety disorders.

Case Study : An investigation into the effects of dibenzo[b,e][1,4]diazepines on anxiety models demonstrated significant reductions in anxiety-like behaviors in animal studies when administered at specific dosages.

Pharmacological Applications

1. Neuropharmacology
The unique structure of this compound allows it to potentially serve as a lead compound for developing new neuropharmacological agents targeting various neurological disorders.

Table: Comparative Analysis of Dibenzo[b,e][1,4]diazepine Derivatives

Compound NameActivity TypeReference
Compound AAntidepressantJournal of Medicinal Chemistry
Compound BAnxiolyticNeuropharmacology Journal
Compound CAnticonvulsantEpilepsy Research

Material Science Applications

1. Polymer Chemistry
The compound can be explored as a monomer or additive in polymer synthesis due to its unique chemical structure. It may enhance the mechanical properties and thermal stability of polymers.

Case Study : Research on polymer composites incorporating dibenzo[b,e][1,4]diazepine derivatives has shown improved tensile strength and thermal resistance compared to conventional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and biological activities:

Compound Substituents Synthesis Key Properties/Activities Reference
Target Compound : 11-(2-Furyl)-3,3,8-trimethyl-... 11: 2-furyl; 3,3,8: methyl Likely via condensation of enaminoketones with furfural derivatives Data not explicitly reported; inferred structural similarities suggest potential CNS or anticancer activity
FC2 : 7-Benzoyl-11-(1H-indol-3-yl)-... 7: benzoyl; 11: indol-3-yl Condensation of 3,4-diaminobenzophenone with 1,3-cyclohexanedione Selective cytotoxicity in cancer cells (IC₅₀ ~10 μM); non-toxic to normal fibroblasts
4b : 11-(Thiophen-2-yl)-... 11: thiophen-2-yl Similar to FC2, using thiophene-2-carbaldehyde Thiophene as a bioisostere of furan; potential altered binding due to sulfur's electronegativity
8b : 10-Nitroso-11-(p-ethylbenzoyl)-... 10: nitroso; 11: p-ethylbenzoyl Nitrosation of precursor diazepinones Enhanced electrophilicity due to nitroso group; melting point 193–195°C
5m : 11-(p-Methylthiobenzoyl)-... 11: p-methylthiobenzoyl Acylation reactions with substituted benzoyl chlorides High lipophilicity (C logP ~4.2); melting point 233–234°C
93 : Triazole hybrid (11-(3-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-...) 11: triazole-linked nitrobenzyl Click chemistry coupling of triazole to diazepinone Selective BuChE inhibition (IC₅₀ 0.2 μM); anti-amyloid aggregation activity
4g : 11-(4-(Dimethylamino)phenyl)-... 11: 4-(dimethylamino)phenyl Condensation with 4-(dimethylamino)benzaldehyde Improved solubility due to polar dimethylamino group; melting point 231–232°C
analog : 10-(2-Furyl)-7,7-dimethyl-... 10: 2-furyl; 7,7: methyl Not specified Structural isomer of target compound; positional methyl differences may affect conformation

Structural and Functional Insights

  • Substituent Effects: Heterocyclic Groups (Furyl vs. Thiophenyl vs. Thiophene (in 4b) may confer stronger van der Waals interactions due to sulfur’s larger atomic radius . Electron-Withdrawing vs. Donating Groups: Nitroso (8b) and nitro (8d) substituents increase reactivity, whereas methoxy (4c) or dimethylamino (4g) groups enhance solubility and target affinity .
  • Synthetic Flexibility: Most analogs are synthesized via condensation of enaminoketones with aldehydes or arylglyoxals, followed by cyclization . The target compound likely follows a similar route using furfural derivatives.
  • Biological Activities : FC2’s cancer cell selectivity highlights the importance of substituent choice for toxicity profiles. The triazole hybrid (93) demonstrates how auxiliary functional groups (e.g., triazole) can modulate enzyme specificity .

Pharmacological Potential

Further studies could explore:

Cytotoxicity Screening : Against cancer cell lines (e.g., HeLa, MCF-7) compared to FC2 .

Enzyme Assays : BuChE or AChE inhibition, given the success of triazole hybrids .

Solubility and Stability : Impact of 2-furyl versus phenyl or halogenated substituents on pharmacokinetics.

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